molecular formula C13H12F3N3S B4602356 6-Tert-butyl-2-(cyanomethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

6-Tert-butyl-2-(cyanomethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B4602356
M. Wt: 299.32 g/mol
InChI Key: FHBXFSKXFLXPNH-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-(cyanomethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a synthetic organic compound that belongs to the pyridine family. Compounds in this family are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-(cyanomethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of functional groups: The tert-butyl, cyanomethylsulfanyl, and trifluoromethyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing group.

    Reduction: Reduction reactions could target the nitrile groups.

    Substitution: The pyridine ring and other functional groups may participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

6-Tert-butyl-2-(cyanomethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, affecting their function and leading to a biological response. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyanomethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile: Lacks the tert-butyl group.

    6-Tert-butyl-4-(trifluoromethyl)pyridine-3-carbonitrile: Lacks the cyanomethylsulfanyl group.

    6-Tert-butyl-2-(cyanomethylsulfanyl)pyridine-3-carbonitrile: Lacks the trifluoromethyl group.

Uniqueness

The presence of the tert-butyl, cyanomethylsulfanyl, and trifluoromethyl groups in 6-Tert-butyl-2-(cyanomethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile may confer unique chemical properties, such as increased stability, reactivity, or specific interactions with biological targets.

Properties

IUPAC Name

6-tert-butyl-2-(cyanomethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3S/c1-12(2,3)10-6-9(13(14,15)16)8(7-18)11(19-10)20-5-4-17/h6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBXFSKXFLXPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Tert-butyl-2-(cyanomethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
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6-Tert-butyl-2-(cyanomethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
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6-Tert-butyl-2-(cyanomethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
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6-Tert-butyl-2-(cyanomethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
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6-Tert-butyl-2-(cyanomethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

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